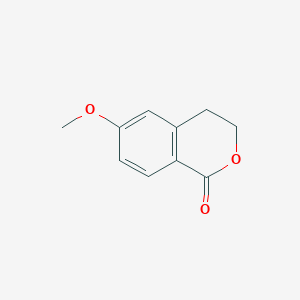
6-Methoxyisochroman-1-one
Cat. No. B3368241
M. Wt: 178.18 g/mol
InChI Key: OWYGSJSCGLRDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08822495B2
Procedure details


A 1.6M solution of n-butyllithium in hexane (145.9 mL) was added dropwise at −78° C. to a solution of diisopropylamine (33.5 mL) in dry THF (190 mL). Then the reaction mixture was warmed to room temperature for 5 min, and then cooled again to −78° C., and a solution of 4-methoxy-2-methylbenzoic acid in dry THF (210 mL) was added dropwise. After stirring at this temperature for 10 min, paraformaldehyde (7 g) was added. Then the reaction mixture was allowed to return to room temperature and it was stirred at this temperature for 4 h. Water was added to the reaction mixture, then the THF was removed in vacuum and then the aqueous phase was extracted with diethyl ether. The aqueous phase was acidified with conc. HCl, the precipitate obtained was filtered off and washed with water several times. In this way the product was obtained with molecular weight 178.06 (C10H10O3); MS (ESI): 179 (M+H+).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One









Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Li])CCC.C(NC(C)C)(C)C.[CH3:13][O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[C:17]([CH3:24])[CH:16]=1.C=O>CCCCCC.C1COCC1.O>[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:18](=[CH:22][CH:23]=1)[C:19](=[O:21])[O:20][CH2:1][CH2:24]2
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
33.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
145.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
190 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(C(=O)O)C=C1)C
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at this temperature for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled again to −78° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
it was stirred at this temperature for 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the THF was removed in vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water several times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In this way the product was obtained with molecular weight 178.06 (C10H10O3)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
